5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine
CAS No.:
Cat. No.: VC17839318
Molecular Formula: C8H9FN2O2
Molecular Weight: 184.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9FN2O2 |
---|---|
Molecular Weight | 184.17 g/mol |
IUPAC Name | 5-fluoro-2-(oxetan-3-yloxy)pyridin-3-amine |
Standard InChI | InChI=1S/C8H9FN2O2/c9-5-1-7(10)8(11-2-5)13-6-3-12-4-6/h1-2,6H,3-4,10H2 |
Standard InChI Key | JQVXJKLZUBHBSZ-UHFFFAOYSA-N |
Canonical SMILES | C1C(CO1)OC2=C(C=C(C=N2)F)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three distinct functional groups:
-
A pyridine ring substituted at positions 2, 3, and 5.
-
A fluoro group at position 5, enhancing electronic stability and influencing reactivity.
-
An oxetan-3-yloxy ether at position 2, introducing steric bulk and metabolic resistance.
-
A primary amine at position 3, enabling hydrogen bonding and derivatization .
This configuration creates a polar yet rigid scaffold, as evidenced by its calculated topological polar surface area (TPSA) of 64.7 Ų, which suggests moderate solubility in polar solvents.
Physicochemical Data
Property | Value |
---|---|
Molecular Formula | C₈H₉FN₂O₂ |
Molecular Weight | 184.17 g/mol |
CAS Number | 1934894-69-5 |
Density | Not reported |
Melting Point | Not reported |
Boiling Point | Not reported |
LogP (Partition Coeff.) | Estimated 0.9 ± 0.3 |
The absence of experimental data for melting/boiling points underscores the need for further characterization . Computational models predict a logP value indicative of balanced lipophilicity, suitable for drug-like molecules.
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis of 5-fluoro-2-(oxetan-3-yloxy)pyridin-3-amine is documented, analogous compounds provide methodological insights:
Oxetane Ether Formation
For 5-bromo-2-(oxetan-3-yloxy)pyridine (CAS 1600912-06-8), the oxetane moiety is introduced via nucleophilic substitution between 5-bromopyridin-2-ol and oxetane-3-ol under basic conditions (e.g., NaH/DMF). Adapting this to the fluoro analogue would require 5-fluoropyridin-3-amine-2-ol as a precursor, though its commercial availability is uncertain.
Amine Functionalization
The primary amine at position 3 likely originates from:
-
Nitro group reduction: A nitro precursor could be reduced using catalytic hydrogenation (H₂/Pd-C) or Zn/HCl.
-
Direct amination: Ullmann-type coupling with ammonia under Cu catalysis .
Industrial-Scale Considerations
Hypothetical scale-up would prioritize:
-
Solvent selection: THF or DMF for optimal reactivity and safety.
-
Catalyst optimization: Transition metal catalysts to enhance coupling efficiency.
-
Purification: Column chromatography or crystallization to isolate the product.
Applications and Research Significance
Pharmaceutical Development
The compound’s structural motifs align with trends in kinase inhibitor design:
-
Oxetane rings improve metabolic stability and solubility versus cyclopropane analogues.
-
Fluorine modulates pKa and enhances membrane permeability.
-
Primary amine serves as a handle for prodrug conjugation or salt formation .
Notably, derivatives of 2-aminopyridines are explored in oncology (e.g., ALK inhibitors) and neurology (e.g., NMDA receptor modulators) .
Materials Science
The rigid oxetane-pyridine framework could anchor metal-organic frameworks (MOFs) or serve as a ligand in catalytic systems. Its fluorescence potential remains unexplored but merits investigation given pyridine’s electron-deficient nature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume